molecular formula C11H9N3O2 B1438708 3-[(Pyrazin-2-yl)amino]benzoic acid CAS No. 1098383-88-0

3-[(Pyrazin-2-yl)amino]benzoic acid

Cat. No. B1438708
M. Wt: 215.21 g/mol
InChI Key: ZHUOYCJZFXGGGJ-UHFFFAOYSA-N
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Description

“3-[(Pyrazin-2-yl)amino]benzoic acid” is an organic compound that belongs to the pyrazine class of chemicals. It is primarily used as a starting material for the synthesis of a wide range of compounds in the pharmaceutical and chemical industries. The compound has a molecular weight of 215.21 .


Molecular Structure Analysis

The InChI code for “3-[(Pyrazin-2-yl)amino]benzoic acid” is 1S/C11H9N3O2/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,(H,13,14)(H,15,16) . This code represents the molecular structure of the compound. Unfortunately, a detailed analysis of the molecular structure is not available in the search results.


Physical And Chemical Properties Analysis

“3-[(Pyrazin-2-yl)amino]benzoic acid” is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

  • Synthesis and Characterization of Pyrazole Derivatives :

    • A study by Gonçalves et al. (2012) explored the synthesis of cyanomethyl benzoates, including derivatives of pyrazole, highlighting the compound's relevance in organic chemistry and potential pharmaceutical applications (Gonçalves et al., 2012).
    • Titi et al. (2020) synthesized and characterized various pyrazole derivatives, including 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid, demonstrating their potential applications in medicine and materials science (Titi et al., 2020).
  • Biological Evaluation of Pyrazine Derivatives :

    • Shankar et al. (2017) synthesized and evaluated 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs for their anti-inflammatory and antioxidant properties, suggesting therapeutic potential for related pyrazine compounds (Shankar et al., 2017).
  • Material Science Applications :

    • El Hajjaji et al. (2018) investigated pyrazole derivatives as corrosion inhibitors for mild steel, demonstrating the applicability of these compounds in materials science (El Hajjaji et al., 2018).
    • McKay et al. (2016) reported the synthesis of palladium(II) and platinum(II) complexes with pyrazole derivatives, highlighting their potential in catalysis and materials chemistry (McKay et al., 2016).
  • Exploration in Chemical Synthesis :

    • Various studies, such as those by Deohate et al. (2020) and Rodríguez et al. (2022), have focused on the synthesis of novel pyrazole-linked heterocyclic compounds, indicating the versatility of pyrazole derivatives in synthetic chemistry (Deohate et al., 2020), (Rodríguez et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(pyrazin-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOYCJZFXGGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pyrazin-2-yl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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